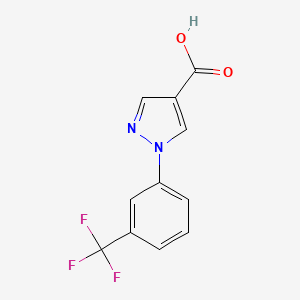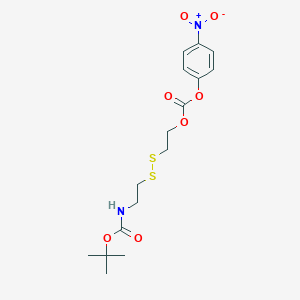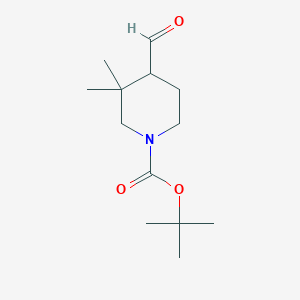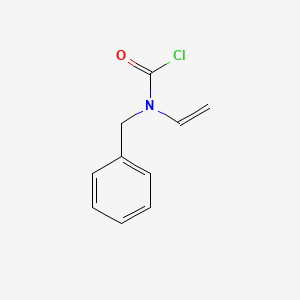![molecular formula C16H12F6 B6292238 1,1'-(1,2-Ethanediyl)bis-[3-(trifluoromethyl)benzene] CAS No. 72390-22-8](/img/structure/B6292238.png)
1,1'-(1,2-Ethanediyl)bis-[3-(trifluoromethyl)benzene]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1'-(1,2-Ethanediyl)bis-[3-(trifluoromethyl)benzene] (TFMB) is an organic compound that has recently emerged as a promising synthetic molecule in the fields of medicinal chemistry and biochemistry. It is a versatile compound that can be used in a variety of ways, ranging from synthesis of other molecules to applications in scientific research.
作用机制
The mechanism of action of 1,1'-(1,2-Ethanediyl)bis-[3-(trifluoromethyl)benzene] is not yet fully understood. However, it is believed that its trifluoromethyl group is responsible for its biological activity. This group is believed to interact with the active site of enzymes, leading to the inhibition of their activity. Additionally, it is believed that the trifluoromethyl group can interact with the cell membrane, leading to changes in the membrane’s permeability and other effects.
Biochemical and Physiological Effects
1,1'-(1,2-Ethanediyl)bis-[3-(trifluoromethyl)benzene] has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, antifungal, and anti-cancer properties. Additionally, it has been found to have a variety of effects on the immune system, including the stimulation of macrophage and lymphocyte activity. It has also been found to have an effect on the cardiovascular system, including the inhibition of platelet aggregation and the promotion of vasodilation.
实验室实验的优点和局限性
The use of 1,1'-(1,2-Ethanediyl)bis-[3-(trifluoromethyl)benzene] in laboratory experiments has a number of advantages. It is a relatively inexpensive and readily available compound, making it ideal for use in research. Additionally, it has a low toxicity, making it safe to use in laboratory experiments. However, there are also some limitations to its use. It has a relatively low solubility in water, making it difficult to use in solution-based experiments. Additionally, it has a relatively low melting point, making it difficult to use in experiments that require high temperatures.
未来方向
There are a number of potential future directions for the use of 1,1'-(1,2-Ethanediyl)bis-[3-(trifluoromethyl)benzene]. It could be used in the synthesis of more complex molecules, such as peptides or small molecules. Additionally, it could be used in the development of new drugs or drug delivery systems. Additionally, it could be used in the development of new catalysts or catalytic systems. Additionally, it could be used in the development of new materials, such as polymers or nanomaterials. Finally, it could be used in the development of new diagnostic tools or imaging techniques.
合成方法
1,1'-(1,2-Ethanediyl)bis-[3-(trifluoromethyl)benzene] can be synthesized from 1,2-dibromo-1,2-ethanediyne using a palladium-catalyzed cross-coupling reaction. This reaction involves the formation of a palladium-halide complex, which is then treated with a base to form a palladium-alkyl complex. This complex is then reacted with trifluoromethylbenzene to form the desired product. The reaction is generally carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of around 100°C.
科学研究应用
1,1'-(1,2-Ethanediyl)bis-[3-(trifluoromethyl)benzene] has been used in various scientific research applications. It has been used as a building block for the synthesis of other molecules, such as peptides and other small molecules. It has also been used as a catalyst for the synthesis of other molecules, such as amines and alcohols. Additionally, 1,1'-(1,2-Ethanediyl)bis-[3-(trifluoromethyl)benzene] has been used in the synthesis of drug molecules, such as antifungal and anti-inflammatory drugs.
属性
IUPAC Name |
1-(trifluoromethyl)-3-[2-[3-(trifluoromethyl)phenyl]ethyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F6/c17-15(18,19)13-5-1-3-11(9-13)7-8-12-4-2-6-14(10-12)16(20,21)22/h1-6,9-10H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMTUOOGNUQSLQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CCC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10565554 |
Source


|
| Record name | 1,1'-(Ethane-1,2-diyl)bis[3-(trifluoromethyl)benzene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10565554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
72390-22-8 |
Source


|
| Record name | 1,1'-(Ethane-1,2-diyl)bis[3-(trifluoromethyl)benzene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10565554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![8-Phenylimidazo[1,2-a]pyrazine; 95%](/img/structure/B6292180.png)


![7-Benzyl-3-oxa-7,9-diazabicyclo[3.3.2]decan-10-one](/img/structure/B6292200.png)



amine](/img/structure/B6292221.png)


